N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Anticancer Applications
Research has identified compounds with structural similarities to the specified compound, showing significant potential as anticancer agents. For instance, a study discovered a kinesin spindle protein (KSP) inhibitor with excellent biochemical potency, indicating its utility in arresting cancer cells in mitosis, leading to cell death. This highlights the compound's relevance in developing new therapeutic agents for cancer treatment (Theoclitou et al., 2011). Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives showed notable antitumor activity against human breast adenocarcinoma cell lines, suggesting the potential efficacy of related compounds in cancer therapy (Abdellatif et al., 2014).
Antimicrobial Applications
Various synthesized compounds, including those with thiazole and thiazolidine moieties, have been evaluated for antimicrobial activities. A study reported the synthesis and antimicrobial screening of thiazolidin-4-one derivatives, showcasing their potential in treating microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013). This underlines the significance of such compounds in developing new antimicrobial agents.
Chemical Synthesis and Characterization
The compound also highlights the importance of novel chemical entities in advancing synthetic chemistry. Research into the synthesis of novel aromatic polyimides demonstrates the versatility of related compounds in creating materials with potential applications in various fields, including the development of high-performance polymers (Butt et al., 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it suppresses the biosynthesis of prostaglandins, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are key players in the inflammatory response . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation and associated symptoms, such as pain and swelling . Therefore, the compound exhibits anti-inflammatory activity .
Properties
IUPAC Name |
N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S2/c1-11-4-6-13-16(8-11)36-23(25-13)26-17(30)10-35-22-28-19(24)18(21(32)29-22)27-20(31)12-5-7-14(33-2)15(9-12)34-3/h4-9H,10H2,1-3H3,(H,27,31)(H,25,26,30)(H3,24,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADPDTYUUNUZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.